6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
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Overview
Description
“6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H13ClF3NO2 . It is a derivative of spiro[3.3]heptane , a class of compounds known for their unique spatial configurations and potential biological activity .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3O3/c10-9(11,12)8(15)3-7(4-8)1-5(2-7)6(13)14/h5,15H,1-4H2,(H,13,14) . This indicates that the compound has a spirocyclic structure with a trifluoromethyl group attached to one of the carbon atoms in the ring .Physical and Chemical Properties Analysis
The molecular weight of this compound is 259.65 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Spirocyclic Glutamic Acid Analogs : This compound has been utilized in synthesizing spirocyclic analogs of glutamic acid. These analogs, designed on the spiro[3.3]heptane skeleton, have their aminocarboxylate moiety and carboxylic group 'fixed' in space relative to each other due to the rigid spirocyclic scaffold. This property makes them useful for probing the topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).
Exploration in Medicinal Chemistry : The synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif, including this compound, can be important in medicinal chemistry. These compounds' three-dimensional shape and varying patterns of fluorine substitution make them significant for drug design and biochemistry (Chernykh et al., 2016).
Chemical Properties and Reactions
Diverse Synthesis Methods : This compound is involved in various synthesis methods, including regio- and stereoselective methods. It has been used in the development of novel trihalomethyl-containing spirochromeno3,4-apyrrolizidines and spirochromeno[3,4-a]indolizidines through a one-pot, three-component [3+2]-cycloaddition reaction (Korotaev et al., 2021).
Role in Novel Amino Acid Synthesis : It is used in the synthesis of novel amino acids, which are added to the family of sterically constrained amino acids. These are valuable for applications in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko, Grygorenko, & Komarov, 2010).
Applications in Polymer and Material Science
Polyimide Synthesis : In the field of polymer science, this compound has been used in the synthesis of fully alicyclic polyimides, showcasing its utility in creating new materials with specific properties like optical transparency and high organosolubility (Matsumoto, 2001).
Creating High-Performance Polymers : Its derivatives are incorporated in the production of novel polyimides, which are important for developing materials with specific desirable features like low moisture absorption and low dielectric constants. These polyimides also exhibit excellent thermal stability, which is crucial for high-performance applications (Zhang et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H315, H318, and H335 . These indicate that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Spirocyclic compounds, including spiro[3.3]heptane derivatives, have great potential in drug design due to their unique spatial configurations . They can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity . Therefore, the design and synthesis of new spiro[3.3]heptane compounds, especially the spiro heterocyclic compounds, with better biocompatibility are of great significance for the development and efficacy of new drug screening .
Properties
IUPAC Name |
2-amino-2-(trifluoromethyl)spiro[3.3]heptane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2.ClH/c10-9(11,12)8(13)3-7(4-8)1-5(2-7)6(14)15;/h5H,1-4,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDFBGIHYBEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(C(F)(F)F)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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